molecular formula C12H15NO3S B12409866 N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine

N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine

Cat. No.: B12409866
M. Wt: 258.35 g/mol
InChI Key: BJUXDERNWYKSIQ-VIQYUKPQSA-N
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Description

N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine is a deuterium-labeled derivative of N-Acetyl-S-benzyl-DL-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure makes it valuable for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine typically involves the acetylation of S-benzyl-DL-cysteine with acetic anhydride in the presence of a base. The deuterium atoms are introduced through the use of deuterated reagents, such as deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in compliance with regulatory standards to ensure the quality and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine involves its incorporation into biological systems where it can participate in various biochemical reactions. The deuterium atoms provide a unique signature that allows researchers to trace its metabolic pathways and interactions with molecular targets. The compound can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-benzyl-2,3,4,5,6-d5-DL-cysteine is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

258.35 g/mol

IUPAC Name

2-acetamido-3-[(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/i2D,3D,4D,5D,6D

InChI Key

BJUXDERNWYKSIQ-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CSCC(C(=O)O)NC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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